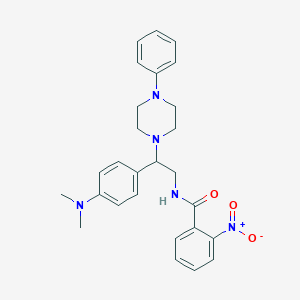

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide is a benzamide derivative featuring a complex pharmacophore design. Its structure integrates a 2-nitrobenzamide core linked to a substituted ethyl chain bearing a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety. This compound is hypothesized to target neurotransmitter receptors, particularly dopamine and serotonin receptors, due to the presence of the phenylpiperazine group, a common motif in psychotropic agents . The dimethylamino and nitro substituents may modulate lipophilicity, bioavailability, and receptor binding kinetics.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3/c1-29(2)22-14-12-21(13-15-22)26(20-28-27(33)24-10-6-7-11-25(24)32(34)35)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,26H,16-20H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYRKMQILGSYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with phenylpiperazine under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Nitration: The amine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amidation: Finally, the nitro-substituted amine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.

Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Biology: The compound can be used in biochemical assays to study enzyme interactions or cellular responses.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrobenzamide core may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several benzamide and piperazine derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and pharmacological data:

Table 1: Structural and Pharmacological Comparison

*Inferred from structural similarity; †Calculated based on molecular formula.

Key Comparison Points

Structural Variations :

- The target compound distinguishes itself with a 2-nitrobenzamide group, which is absent in analogues like G500-0482 (isopropoxybenzamide) and G500-0659 (furan-carboxamide). The nitro group’s electron-withdrawing nature may enhance binding to aromatic residues in receptor pockets compared to electron-donating groups (e.g., isopropoxy) .

- Piperazine Substitutions : The 4-phenylpiperazine in the target compound contrasts with 4-fluorophenylpiperazine in G500-0659 and dichlorophenylpiperazine in 7o. Fluorine or chlorine substitutions often improve metabolic stability but may reduce affinity for certain receptors .

Compounds with sulfonyl groups (e.g., ) exhibit higher polarity, which may enhance aqueous solubility compared to the nitrobenzamide core .

Pharmacological Activity: The phenylpiperazine moiety in the target compound and analogues like 7o is associated with dopamine D2/D3 receptor modulation. However, 7o’s dichlorophenyl substitution showed higher selectivity for D3 receptors in vitro . Pyridin-2-yl acetamide derivatives (e.g., 8b, 8c) demonstrated nanomolar affinity for dopamine D3 receptors, with trifluoromethyl groups (8b) enhancing potency due to hydrophobic interactions .

Synthetic Routes: The target compound’s synthesis likely involves coupling a nitrobenzamide acid chloride with a substituted ethylamine intermediate, analogous to methods in and using HBTU or HATU as coupling agents . Yields for similar compounds range from 50% () to 70%, with purification via normal-phase chromatography .

Research Findings and Implications

- Receptor Selectivity: The dimethylamino group in the target compound may confer higher serotonin receptor (5-HT₁A) affinity compared to fluorophenyl or chlorophenyl analogues, as observed in structurally related agents .

- Metabolic Stability : Nitro groups are prone to reduction in vivo, which could limit the compound’s half-life compared to sulfonyl- or fluorine-containing derivatives .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which includes a dimethylamino group, a piperazine moiety, and a nitrobenzamide structure, suggesting diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C29H36N4O

- Molecular Weight : 468.63 g/mol

- Key Functional Groups :

- Dimethylamino group

- Piperazine ring

- Nitrobenzamide moiety

The presence of these functional groups indicates potential interactions with various biological targets, particularly in the central nervous system (CNS).

Pharmacological Potential

Research indicates that compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide may exhibit significant pharmacological activities, including:

- Anticonvulsant Properties : Similar compounds have been evaluated for their ability to prevent seizures. For instance, derivatives containing piperazine moieties have shown efficacy in the maximal electroshock-induced seizure (MES) test, indicating potential anticonvulsant activity .

- Neurotransmitter Modulation : The dimethylamino and piperazine groups suggest possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to effects on mood regulation and cognitive functions.

Anticonvulsant Activity

A study on related compounds demonstrated that several benzamide derivatives exhibited anticonvulsant activity in animal models. For example, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be significantly more effective than established anticonvulsants like phenytoin in the MES test . This suggests that N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide may possess similar or enhanced anticonvulsant properties.

Neurotransmitter Interaction

Compounds with similar structures have been reported to modulate neurotransmitter release, potentially offering therapeutic benefits for conditions such as depression and anxiety. The dual-targeting ability at mu-opioid and dopamine receptors positions this compound as a candidate for treating pain and mood disorders.

Case Studies

- Study on Anticonvulsant Efficacy :

- Objective : Evaluate the anticonvulsant properties of related nitrobenzamide derivatives.

- Method : Mice were administered various doses of selected compounds.

- Results : Significant reduction in seizure frequency was observed with specific derivatives, suggesting a promising avenue for further research into N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-nitrobenzamide.

| Compound Name | ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index |

|---|---|---|---|

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.